![molecular formula C25H23NO4 B6310466 (3R)-4-[(9-Fluorenylmethyloxycarbonyl)amino]-3-phenylbutanoic acid CAS No. 1858223-89-8](/img/structure/B6310466.png)
(3R)-4-[(9-Fluorenylmethyloxycarbonyl)amino]-3-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an amino acid derivative, specifically a phenylbutanoic acid derivative. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group suggests that it might be used in peptide synthesis .
Synthesis Analysis
The Fmoc group is commonly used in solid-phase peptide synthesis . It serves as a protective group for the amino group during the synthesis process. The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing the free amino group to participate in peptide bond formation .Molecular Structure Analysis
The exact molecular structure of this compound would depend on the specific arrangement of atoms and the stereochemistry at the 3rd carbon atom. The Fmoc group is a large, aromatic group, and the phenylbutanoic acid portion of the molecule is a four-carbon chain with a phenyl (aromatic ring) substituent .Chemical Reactions Analysis
In the context of peptide synthesis, the Fmoc group can be removed under basic conditions to allow the amino group to react with the carboxyl group of another amino acid, forming a peptide bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Generally, amino acid derivatives like this are solid at room temperature, and their solubility in water can vary .Scientific Research Applications
Microdroplet Reactions in Organic Chemistry
The unique properties of aqueous microdroplets can trigger organic reactions that are not feasible in bulk solutions. Research has shown that water in microdroplets can significantly reduce the energy barrier for the lone hydrogen transfer of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, facilitating its detachment from the amino group. This discovery opens new avenues for using MFCD21363162 in microdroplet-mediated synthesis and could revolutionize the way certain organic reactions are conducted .
Self-Assembly in Material Science
MFCD21363162, with its Fmoc group, exhibits remarkable self-assembly features. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it a valuable compound for the fabrication of functional materials. This self-organization capability is crucial for developing bio-inspired materials with applications in cell cultivation, bio-templating, and the creation of responsive materials .
Peptide Synthesis
In peptide synthesis, the Fmoc group of MFCD21363162 is a pivotal player. It serves as a protective group for amino acids during the synthesis process, particularly in solid-phase peptide synthesis (SPPS). The ability to easily attach and detach the Fmoc group without affecting the peptide chain makes MFCD21363162 an essential compound for synthesizing complex peptides with high purity .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(3R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c27-24(28)14-18(17-8-2-1-3-9-17)15-26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23H,14-16H2,(H,26,29)(H,27,28)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALWLSKRFCZNFL-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-4-[(9-Fluorenylmethyloxycarbonyl)amino]-3-phenylbutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

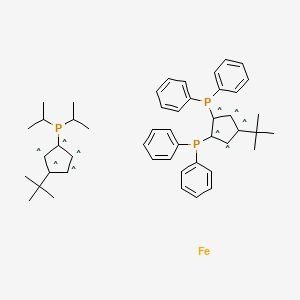

![Neu5Ac[1Me,4789Ac]alpha(2-3)Gal[246Bz]-beta-MP, 95%](/img/structure/B6310412.png)

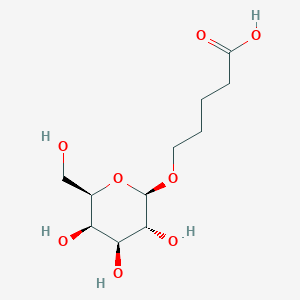
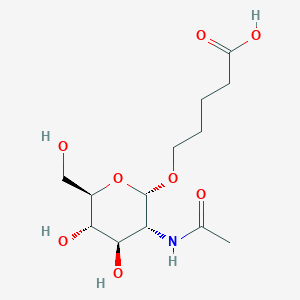
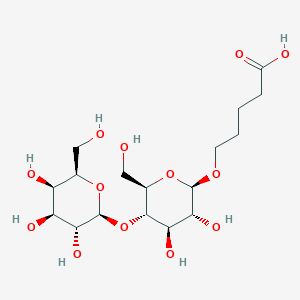
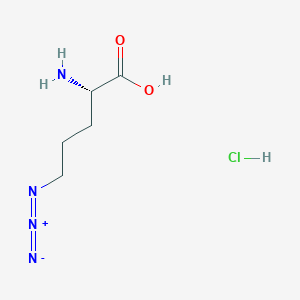
![exo-cis-(+/-)-1-(N-Carbonylaminophenyl-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310471.png)
![(+/-)-1-Methyl-7-azabicyclo[4.2.0]octan-8-one, 98%](/img/structure/B6310488.png)
![exo-cis-(+/-)-1-(Benzylamido-methyl-2-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310490.png)
![exo-cis-(+/-)-1-(Benzylamido-methyl-4-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310491.png)
![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310494.png)
![exo-cis-(+/-)-1-(Benzylamido-methyl-3-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310501.png)